6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It contains a pyrazine ring substituted with a carboxamide group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable aldehyde with thioamide in the presence of a base.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the cyclization of appropriate diamines with diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
- 6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide
Uniqueness
6-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
879547-32-7 |
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Molecular Formula |
C9H7ClN4OS |
Molecular Weight |
254.70 g/mol |
IUPAC Name |
6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H7ClN4OS/c1-5-2-12-9(16-5)14-8(15)6-3-11-4-7(10)13-6/h2-4H,1H3,(H,12,14,15) |
InChI Key |
KKESICPQXHZFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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